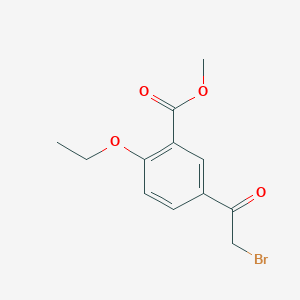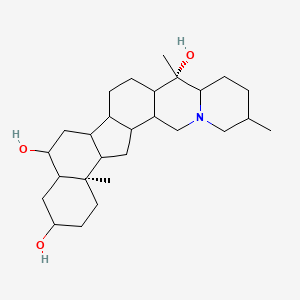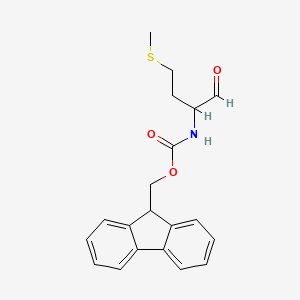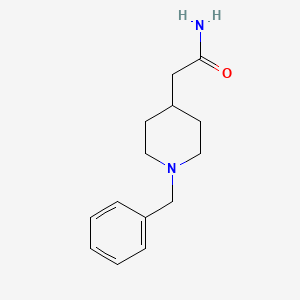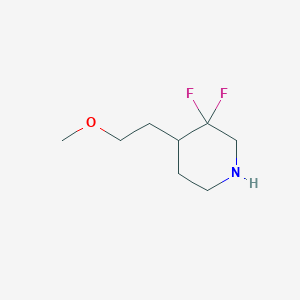
3,3-Difluoro-4-(2-methoxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-(2-methoxyethyl)piperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of piperidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST) . These reagents are effective for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides.
Industrial Production Methods
Industrial production of fluorinated piperidines often employs large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The choice of reagents and conditions depends on the specific requirements of the target compound and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(2-methoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reagents, such as N-bromosuccinimide (NBS), are used for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluorinated ketones or aldehydes, while reduction can produce simpler alkyl derivatives .
Scientific Research Applications
3,3-Difluoro-4-(2-methoxyethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(2-methoxyethyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4-oxopiperidine: Another fluorinated piperidine with similar chemical properties.
4-(2-Methoxyethyl)piperidine: Lacks the fluorine atoms but shares the piperidine core structure.
Difluoroalkanes: Compounds with similar fluorination patterns but different core structures
Uniqueness
3,3-Difluoro-4-(2-methoxyethyl)piperidine is unique due to the presence of both fluorine atoms and the methoxyethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3,3-difluoro-4-(2-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H15F2NO/c1-12-5-3-7-2-4-11-6-8(7,9)10/h7,11H,2-6H2,1H3 |
InChI Key |
BGNZSGLFKOXULA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CCNCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
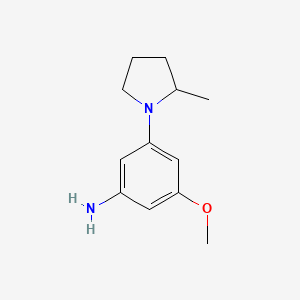
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
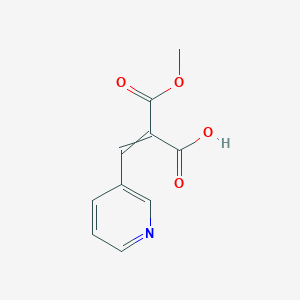
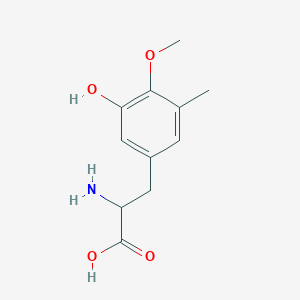
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

